Cas no 68892-41-1 (5'-O-DMT-N2-ibu-dG)

5'-O-DMT-N2-ibu-dG 化学的及び物理的性質
名前と識別子
-
- N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
- 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine
- IBU-DMT-DEOXYGUANOSINE
- N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
- 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine
- N2-Isobutyryl-5′-O-(4,4′-diMethoxytrityl)-2′-deoxyguanosine
- iBu-DMT-dG
- DMT-N-IB-DG
- 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine
- Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
- Guanosine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)-
- KSC912C7F
- RMQXDNUKLIDXOS-ZGIBFIJWSA-N
- 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine
- 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)
- 5'-O-DMT-N2-ibu-dG
- MFCD00010059
- NS00036739
- 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine
- SCHEMBL2281663
- DS-14582
- DTXSID1074965
- BP-58861
- HY-W010702
- CS-W011418
- C35H37N5O7
- PD131006
- AKOS040758294
- EINECS 272-615-4
- N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine, ~98%
- A836283
- AKOS015837181
- I0697
- N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- N-(9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
- AKOS015895625
- 68892-41-1
- 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine
- N-{9-[(2R,4S,5R)-5-{[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]METHYL}-4-HYDROXYOXOLAN-2-YL]-6-OXO-1H-PURIN-2-YL}-2-METHYLPROPANAMIDE
-
- MDL: MFCD00010059
- インチ: 1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1
- InChIKey: RMQXDNUKLIDXOS-ZGIBFIJWSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])[C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])O[H])N1C([H])=NC2C(N([H])C(N([H])C(C([H])(C([H])([H])[H])C([H])([H])[H])=O)=NC1=2)=O
計算された属性
- せいみつぶんしりょう: 639.26900
- どういたいしつりょう: 639.26929854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 47
- 回転可能化学結合数: 11
- 複雑さ: 1080
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 146
- 互変異性体の数: 22
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 1.2353 (rough estimate)
- ゆうかいてん: 155°C(dec.)(lit.)
- ふってん: 671.92°C (rough estimate)
- フラッシュポイント: No data available
- 屈折率: 1.7500 (estimate)
- PSA: 149.82000
- LogP: 4.46140
- ようかいせい: まだ確定していません。
5'-O-DMT-N2-ibu-dG セキュリティ情報
- シグナルワード:warning
- 危害声明: H302
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- 福カードFコード:1-3-10
- ちょぞうじょうけん:貯蔵温度:-20°C
- セキュリティ用語:S22;S24/25
5'-O-DMT-N2-ibu-dG 税関データ
- 税関コード:29349990
5'-O-DMT-N2-ibu-dG 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018306-1g |
5'-O-DMT-N2-ibu-dG |
68892-41-1 | 98% | 1g |
¥36 | 2023-09-08 | |
Chemenu | CM191787-100g |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 95% | 100g |
$560 | 2024-07-24 | |
Ambeed | A135681-100g |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 99% | 100g |
$467.0 | 2025-02-22 | |
TRC | I780398-100mg |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 100mg |
75.00 | 2021-08-04 | ||
abcr | AB251561-100g |
5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; . |
68892-41-1 | 99% | 100g |
€614.80 | 2025-02-20 | |
abcr | AB251561-100 g |
5'-o-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; . |
68892-41-1 | 99% | 100g |
€614.80 | 2023-06-22 | |
abcr | AB251561-250 g |
5'-o-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; . |
68892-41-1 | 99% | 250g |
€1170.30 | 2023-06-22 | |
TRC | I780398-50mg |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 50mg |
60.00 | 2021-08-04 | ||
TRC | I780398-10mg |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 10mg |
45.00 | 2021-08-04 | ||
abcr | AB251561-1 g |
5'-o-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; . |
68892-41-1 | 99% | 1g |
€80.10 | 2023-06-22 |
5'-O-DMT-N2-ibu-dG 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
5'-O-DMT-N2-ibu-dGに関する追加情報
Recent Advances in the Study of 5'-O-DMT-N2-ibu-dG and Its Chemical Properties
The compound 5'-O-DMT-N2-ibu-dG, with the CAS number 68892-41-1, has garnered significant attention in the field of chemical biology and pharmaceutical research. This modified deoxyguanosine derivative plays a crucial role in oligonucleotide synthesis, particularly in the development of therapeutic nucleic acids. Recent studies have focused on optimizing its synthesis, understanding its stability, and exploring its applications in drug discovery and development.
One of the key advancements in the study of 5'-O-DMT-N2-ibu-dG is the refinement of its synthetic pathways. Researchers have developed more efficient methods for introducing the isobutyryl (ibu) and dimethoxytrityl (DMT) protecting groups, which are essential for the compound's stability during oligonucleotide synthesis. These improvements have not only increased the yield but also reduced the formation of by-products, making the process more cost-effective and scalable for industrial applications.
In addition to synthetic improvements, recent research has delved into the compound's biochemical properties. Studies have shown that 5'-O-DMT-N2-ibu-dG exhibits enhanced resistance to nuclease degradation compared to its unmodified counterparts. This property is particularly valuable in the design of antisense oligonucleotides and siRNA therapeutics, where stability in biological environments is a critical factor for efficacy.
Another area of focus has been the application of 5'-O-DMT-N2-ibu-dG in the development of novel therapeutics. For instance, researchers have incorporated this modified nucleoside into oligonucleotides targeting specific mRNA sequences associated with genetic disorders. Preliminary results indicate that these modified oligonucleotides exhibit improved binding affinity and specificity, leading to enhanced therapeutic outcomes in preclinical models.
Furthermore, the compound's role in the emerging field of gene editing has been explored. By incorporating 5'-O-DMT-N2-ibu-dG into guide RNAs for CRISPR-Cas9 systems, scientists have observed increased stability and reduced off-target effects. This finding opens new avenues for precision medicine and the treatment of complex genetic diseases.
Despite these promising developments, challenges remain. The long-term safety and pharmacokinetic profiles of oligonucleotides containing 5'-O-DMT-N2-ibu-dG need further investigation. Additionally, the scalability of its synthesis for large-scale therapeutic production requires optimization to meet the growing demand for nucleic acid-based therapies.
In conclusion, the study of 5'-O-DMT-N2-ibu-dG (CAS: 68892-41-1) continues to be a vibrant area of research with significant implications for the pharmaceutical industry. Advances in its synthesis, stability, and therapeutic applications underscore its potential as a key building block in the development of next-generation nucleic acid therapeutics. Future research should focus on addressing the remaining challenges to fully realize its clinical potential.
68892-41-1 (5'-O-DMT-N2-ibu-dG) 関連製品
- 1351594-55-2(N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide)
- 1337169-78-4(3-Chloro-2-(morpholin-3-yl)phenol)
- 1805234-20-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine-3-acetonitrile)
- 1086228-35-4(1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea)
- 902521-00-0(2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)
- 929974-07-2(N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine)
- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)
- 1160293-22-0(2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester)
- 473438-03-8(ethyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate)
- 359821-39-9(2-Amino-N-cyclobutylacetamide)
